molecular formula C6H2ClFN2O3S B015077 4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole CAS No. 91366-64-2

4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

Cat. No.: B015077
CAS No.: 91366-64-2
M. Wt: 236.61 g/mol
InChI Key: ULAADSMIEGGGMT-UHFFFAOYSA-N
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Description

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride is a chemical compound known for its reactivity and utility in various scientific applications. It is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. The presence of a fluorine atom and a sulfonyl chloride group enhances its reactivity, making it a valuable reagent in organic synthesis and analytical chemistry.

Biochemical Analysis

Biochemical Properties

The primary biochemical role of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride is its interaction with thiol groups. Thiol groups are found in many biomolecules, including enzymes and proteins. The compound reacts with these thiol groups to produce highly fluorescent compounds . This reaction is specific to thiols, and disulfides do not react unless they are first reduced to thiols . This specificity allows for the selective detection of thiol-containing molecules in complex biological samples.

Cellular Effects

The cellular effects of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride are primarily related to its ability to interact with thiol-containing molecules. By reacting with these molecules, the compound can influence various cellular processes. For example, it can affect cell signaling pathways and gene expression by modifying the activity of thiol-containing enzymes and transcription factors. It can also impact cellular metabolism by interacting with thiol-containing metabolic enzymes .

Molecular Mechanism

At the molecular level, 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride exerts its effects through a specific chemical reaction with thiol groups. This reaction results in the formation of a covalent bond between the sulfur atom of the thiol group and the nitrogen atom of the compound . This reaction is accompanied by the release of a fluorescent signal, which can be detected and quantified using fluorescence spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to a fluorinated benzoxadiazole precursor. One common method includes the reaction of 7-fluoro-2,1,3-benzoxadiazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions to form complex molecules, particularly in the synthesis of fluorescent probes.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Organic solvents such as dichloromethane, acetonitrile, and dimethylformamide are often used to dissolve the reactants and facilitate the reactions.

    Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) or acids (e.g., hydrochloric acid) are used to enhance reaction rates.

Major Products

The major products formed from reactions involving 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride include various sulfonamide, sulfonate ester, and sulfonothioate derivatives, which are valuable intermediates in organic synthesis and pharmaceutical research.

Scientific Research Applications

7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, facilitating the formation of complex structures.

    Biology: The compound is employed in the synthesis of fluorescent probes for detecting and quantifying biomolecules such as thiols and amines in biological samples.

    Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in the design of drugs targeting specific biological pathways.

    Industry: The compound finds applications in the production of specialty chemicals, dyes, and materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-7-sulfamoylbenzofurazan: This compound is similar in structure but contains a sulfamoyl group instead of a sulfonyl chloride group.

    4-Chloro-7-nitro-2,1,3-benzoxadiazole: This compound has a nitro group and a chloro group, making it useful for different types of chemical reactions.

    7-Fluorobenzofurazan-4-sulfonic acid: This compound contains a sulfonic acid group, which can be used in different applications compared to the sulfonyl chloride derivative.

Uniqueness

The uniqueness of 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride lies in its combination of a fluorine atom and a sulfonyl chloride group. This combination enhances its reactivity and makes it a versatile reagent in organic synthesis and analytical chemistry. Its ability to form stable derivatives with various nucleophiles further adds to its value in scientific research and industrial applications.

Properties

IUPAC Name

7-fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClFN2O3S/c7-14(11,12)4-2-1-3(8)5-6(4)10-13-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAADSMIEGGGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClFN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400849
Record name 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91366-64-2
Record name 7-Fluoro-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.0 g of 7-fluoro-2,1,3-benzoxadiazole were dissolved in 10 ml of chloroform and then 11.0 ml of chlorosulfonate at 0° C. were dripped into the solution. After reacting at room temperature for one hour, the solution was stirred and reacted for an additional two hours. Next, the reaction solution was transferred to 200 g of ice water, and extracted with chloroform very quickly. The extract was then water washed and dried with magnesium sulfate before filtering. The filtrate was then reduced pressure concentrated. The remaining extract was subjected to silica gel column chromatography (chloroform as mobile phase; 2 cm×60 cm) in 5 ml fractions. The respective fractions were analyzed using thin layer chromatography (silica gel, chloroform). The fraction having an Rf value of about 0.5 was then collected and reduced pressure concentrated. 4.0 g of a pale brown needle-shaped crystalline substance with a melting point of between 64° and 66° C. were obtained.
Quantity
3 g
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10 mL
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11 mL
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ice water
Quantity
200 g
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 2
Reactant of Route 2
4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 3
4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 4
4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 5
4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Reactant of Route 6
4-(Chlorosulfonyl)-7-fluoro-2,1,3-benzoxadiazole

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